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molecular formula C11H9NO3 B1272531 N-Allyloxyphthalimide CAS No. 39020-79-6

N-Allyloxyphthalimide

Cat. No. B1272531
M. Wt: 203.19 g/mol
InChI Key: XVKREICBUWCANY-UHFFFAOYSA-N
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Patent
US06861416B2

Procedure details

To a cooled solution (5 to 10° C.) of N-hydroxyphthalimide (53.80 g, 0.33 mol) in DMF (120 mL), was added DBU (46.36 mL, 0.31 mol) was added in one portion, with stirring. After 10 minutes, allyl bromide (25.96 mL, 0.30 mol) was added in portions. The cooling bath was removed and the reaction mixture was stirred at room temperature for 1 hour, until the color turned from dark burgundy to yellow. Ethyl acetate (300 mL) and water (150 mL) were added, the aqueous phase was separated, and the organic phase was washed with water (4×50 mL). The combined aqueous extracts were back-extracted with EtOAc (3×50 mL) and the total EtOAc solution was washed with saturated NaHCO3 (10×50 mL) until the aqueous phase was pale yellow, then with brine (2×75 mL) and dried over anhydrous MgSO4. Removal of the solvent afforded 58.83 g (96% yield) of the product as a white solid.
Quantity
53.8 g
Type
reactant
Reaction Step One
Name
Quantity
46.36 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
25.96 mL
Type
reactant
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
[OH:1][N:2]1[C:6](=[O:7])[C:5]2=[CH:8][CH:9]=[CH:10][CH:11]=[C:4]2[C:3]1=[O:12].[CH2:13]1[CH2:23]CN2C(=NCCC2)C[CH2:14]1.C(Br)C=C>CN(C=O)C>[CH2:23]([O:1][N:2]1[C:3](=[O:12])[C:4]2=[CH:11][CH:10]=[CH:9][CH:8]=[C:5]2[C:6]1=[O:7])[CH:13]=[CH2:14]

Inputs

Step One
Name
Quantity
53.8 g
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
46.36 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Name
Quantity
120 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
25.96 mL
Type
reactant
Smiles
C(C=C)Br

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in one portion
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for 1 hour, until the color
Duration
1 h
ADDITION
Type
ADDITION
Details
Ethyl acetate (300 mL) and water (150 mL) were added
CUSTOM
Type
CUSTOM
Details
the aqueous phase was separated
WASH
Type
WASH
Details
the organic phase was washed with water (4×50 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous extracts were back-extracted with EtOAc (3×50 mL)
WASH
Type
WASH
Details
the total EtOAc solution was washed with saturated NaHCO3 (10×50 mL) until the aqueous phase
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with brine (2×75 mL) and dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
Removal of the solvent

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C=C)ON1C(C=2C(C1=O)=CC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 58.83 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 93.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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